3-Metiltio-4H-1,2,4-triazol

Descripción general

Descripción

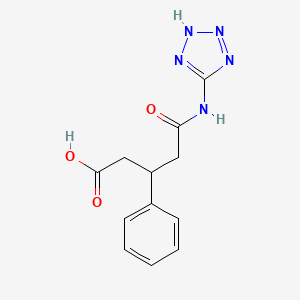

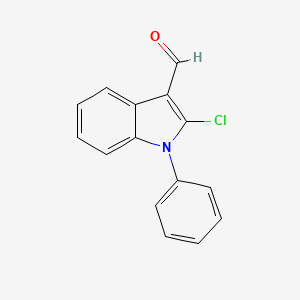

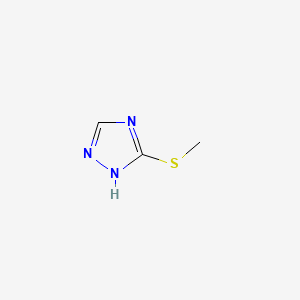

3-Methylthio-4H-1,2,4-triazole is a chemical compound with the molecular formula C3H5N3S . It is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . Triazoles are known for their multidirectional biological activity .

Synthesis Analysis

The synthesis of 4-substituted-4H-1,2,4-triazole-3-thiols and 3-methylthio-4-substituted-4H-1,2,4-triazoles can be achieved by the condensation of 4-substituted-3-thiosemicarbazides with dimethylformamide dimethyl acetal or dimethylacetamide dimethyl acetal . Another method involves the cyclization reaction of acyl thiosemicarbazide derivatives in the presence of alkalin .Molecular Structure Analysis

The molecular structure of 3-Methylthio-4H-1,2,4-triazole consists of three nitrogen atoms and two carbon atoms in a five-membered ring . The structure is stable and difficult to cleave .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . For example, 3-Amino-5-methylthio-1H-1,2,4-triazole can yield triazole derived Schiff base ligands when it condenses with chloro-, bromo- and nitro-substituted 2-hydroxybenzaldehyde .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los andamios que contienen 1,2,4-triazol son compuestos heterocíclicos únicos presentes en una variedad de productos farmacéuticos y compuestos biológicamente importantes utilizados en estudios de descubrimiento de fármacos contra células cancerosas, microbios y varios tipos de enfermedades en el cuerpo humano .

Agente antimicrobiano

Los diversos productos de 1,2,4-triazol debido a tener un enlace N–C–S en el esqueleto se han introducido como un agente antimicrobiano . Se sintetizaron algunos derivados novedosos de 4,5-disustituidos-2,4-dihidro-3H-1,2,4-triazol-3-ona y se evaluaron sus actividades antimicrobianas .

Agente antifúngico

Los medicamentos como Fluconazol, que contienen el grupo 1,2,4-triazol, son agentes antifúngicos comunes y bien conocidos .

Agente antiinflamatorio y antioxidante

Los 1,2,4-triazoles han mostrado una amplia actividad farmacéutica potencial, incluidas las actividades antiinflamatorias y antioxidantes .

Agente analgésico

Los 1,2,4-triazoles también se han utilizado como agentes analgésicos .

Agente anticancerígeno

Los 1,2,4-triazoles se han utilizado en actividades anticancerígenas . La importancia biológica del 1,2,4-triazol ha llevado al diseño de muchos métodos para la síntesis de este andamio que exhibe actividad biológica .

Síntesis orgánica

Los 1,2,4-triazoles funcionan como principales farmacóforos a través de enlaces de hidrógeno e interacciones dipolares con los receptores biológicos . Han encontrado amplias aplicaciones en síntesis orgánica .

Ciencia de los materiales

Los 1,2,4-triazoles con estructura y propiedades únicas tienen usos en diversos campos como la química farmacéutica, la agroquímica, las ciencias de los materiales y los catalizadores orgánicos .

Mecanismo De Acción

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds and dipole interactions .

Mode of Action

It’s known that triazole compounds generally interact with their targets through hydrogen bonding and dipole interactions . They can act as pharmacophores, the part of a molecular structure responsible for a particular biological or pharmacological interaction .

Biochemical Pathways

Triazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of Action

It’s known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Direcciones Futuras

Triazoles, including 3-Methylthio-4H-1,2,4-triazole, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The ongoing research on triazoles and their derivatives is expected to lead to the development of novel potential drug candidates having better efficacy and selectivity .

Análisis Bioquímico

Biochemical Properties

3-Methylthio-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly due to its ability to form hydrogen bonds and coordinate with metal ions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, 3-Methylthio-4H-1,2,4-triazole can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

The effects of 3-Methylthio-4H-1,2,4-triazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methylthio-4H-1,2,4-triazole can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 3-Methylthio-4H-1,2,4-triazole exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it has been shown to inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, 3-Methylthio-4H-1,2,4-triazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 3-Methylthio-4H-1,2,4-triazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to 3-Methylthio-4H-1,2,4-triazole has been observed to cause alterations in cellular function, including changes in cell viability and proliferation . These temporal effects are important considerations for its use in biochemical and pharmacological studies.

Dosage Effects in Animal Models

The effects of 3-Methylthio-4H-1,2,4-triazole vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

3-Methylthio-4H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of 3-Methylthio-4H-1,2,4-triazole.

Transport and Distribution

The transport and distribution of 3-Methylthio-4H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 3-Methylthio-4H-1,2,4-triazole within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

3-Methylthio-4H-1,2,4-triazole exhibits specific subcellular localization, which can affect its activity and function . It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

5-methylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQOOUMQVKQIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341731 | |

| Record name | 3-Methylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-18-9 | |

| Record name | 3-Methylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7411-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles interact with their biological targets and what are the downstream effects?

A1: Research suggests that these compounds might function as glycine receptor agonists. [] This interaction is proposed based on their anticonvulsant profile, particularly their ability to antagonize strychnine-induced convulsions in mice. [] Glycine receptors play a crucial role in inhibitory neurotransmission in the central nervous system, and agonists of these receptors can suppress neuronal excitability. While the exact binding site and mechanism remain unclear, studies show that a representative compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, enhanced muscimol-stimulated chloride influx in rat cerebellar membranes. [] This suggests a potential interaction with the GABAA receptor, which is closely associated with glycine receptors and involved in similar inhibitory pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

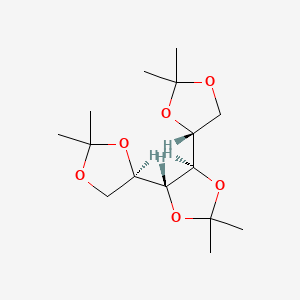

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)